molecular formula C19H29N3O4S B2564510 N-(3,4-dimethoxyphenyl)-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide CAS No. 1421509-54-7

N-(3,4-dimethoxyphenyl)-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide

Cat. No.: B2564510
CAS No.: 1421509-54-7
M. Wt: 395.52
InChI Key: YYGWYONOBJWEJU-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide is a complex organic compound that features a thiazepane ring, a morpholine moiety, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions. For example, starting with a suitable amine and a thioamide, cyclization can be induced using a dehydrating agent.

    Introduction of the Morpholine Moiety: This step often involves nucleophilic substitution reactions where a morpholine derivative is introduced to the thiazepane ring.

    Attachment of the Dimethoxyphenyl Group: This can be done through coupling reactions, such as Suzuki or Heck coupling, where the dimethoxyphenyl group is attached to the thiazepane ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine moiety or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, often in polar aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It may be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study its effects on cellular pathways and its interaction with biological macromolecules.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules or as a functional additive in materials science.

Mechanism of Action

The mechanism by which N-(3,4-dimethoxyphenyl)-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide exerts its effects is likely related to its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptors: It may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.

    Cellular Pathways: The compound could modulate various cellular pathways, affecting processes such as apoptosis, cell proliferation, or differentiation.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenyl)-1,4-thiazepane-4-carboxamide: Lacks the morpholine moiety, which may result in different biological activity.

    3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide: Lacks the dimethoxyphenyl group, potentially altering its interaction with biological targets.

    N-(3,4-dimethoxyphenyl)-3-(methyl)-1,4-thiazepane-4-carboxamide: Substitutes the morpholine with a methyl group, which may affect its solubility and reactivity.

Uniqueness

N-(3,4-dimethoxyphenyl)-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide is unique due to the combination of its structural features, which may confer specific biological activities not seen in similar compounds. The presence of both the morpholine moiety and the dimethoxyphenyl group can significantly influence its pharmacokinetic and pharmacodynamic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-(morpholin-4-ylmethyl)-1,4-thiazepane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4S/c1-24-17-5-4-15(12-18(17)25-2)20-19(23)22-6-3-11-27-14-16(22)13-21-7-9-26-10-8-21/h4-5,12,16H,3,6-11,13-14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGWYONOBJWEJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)N2CCCSCC2CN3CCOCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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